molecular formula C11H23N3 B1363479 1-(3-Pyrrolidinopropyl)Piperazine CAS No. 224309-80-2

1-(3-Pyrrolidinopropyl)Piperazine

Cat. No.: B1363479
CAS No.: 224309-80-2
M. Wt: 197.32 g/mol
InChI Key: JAXVYOQQRAMPQD-UHFFFAOYSA-N
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Description

1-(3-Pyrrolidinopropyl)Piperazine is an organic compound with the molecular formula C11H23N3. It is a derivative of piperazine, a heterocyclic compound containing two nitrogen atoms at opposite positions in a six-membered ring.

Biochemical Analysis

Biochemical Properties

1-(3-Pyrrolidinopropyl)Piperazine plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes, including acetylcholinesterase, which is responsible for hydrolyzing acetylcholine. By inhibiting acetylcholinesterase, this compound can affect neurotransmission and neuromuscular junctions .

Additionally, this compound interacts with gamma-aminobutyric acid (GABA) neurotransmitters in nerve cells, acting as an agonist. This interaction enhances the inhibitory effects of GABA, leading to altered neuronal activity . The compound also affects the metabolism of succinic acid in ascarids, disrupting their energy management .

Cellular Effects

This compound has been observed to exert various effects on different types of cells and cellular processes. In cancer cells, this compound has demonstrated cytotoxicity and the ability to induce apoptosis. Studies have shown that this compound can upregulate intracellular apoptotic marker proteins such as cleaved caspase-3, cytochrome c, and Bax . This leads to DNA fragmentation and nuclear condensation, ultimately resulting in cell death.

Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism. By modulating these processes, the compound can affect cell proliferation, differentiation, and survival .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This results in increased acetylcholine levels, which can enhance cholinergic signaling.

Additionally, this compound acts as an agonist for GABA receptors, promoting the inhibitory effects of GABA on neuronal activity . This interaction can lead to reduced neuronal excitability and altered neurotransmission.

The compound also affects gene expression by modulating the activity of transcription factors and signaling pathways. This can result in changes in the expression of genes involved in cell proliferation, apoptosis, and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its degradation can lead to the formation of byproducts that may have different biological activities .

Long-term exposure to this compound in in vitro and in vivo studies has revealed potential effects on cellular function, including alterations in cell signaling pathways, gene expression, and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have minimal adverse effects, while higher doses can lead to toxicity and adverse reactions. In animal studies, single oral doses of this compound greater than 110 mg/kg can cause slight adverse drug reactions, while doses greater than 800 mg/kg can result in neurotoxic symptoms .

Threshold effects have also been observed, with certain dosages required to achieve specific biological effects. These findings highlight the importance of dosage optimization in the use of this compound in research and therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized by enzymes such as cytochrome P450, which catalyzes its oxidation and subsequent breakdown . This metabolic process can affect the compound’s bioavailability and biological activity.

Additionally, this compound can influence metabolic flux and metabolite levels, leading to changes in cellular energy management and overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can interact with membrane transporters that facilitate its uptake and distribution across cellular compartments . These interactions can affect the compound’s localization and accumulation within specific tissues and organs.

Furthermore, this compound’s distribution within the body can influence its pharmacokinetics and overall biological effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects at the appropriate sites within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Pyrrolidinopropyl)Piperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with 3-chloropropylpyrrolidine under basic conditions. The reaction typically proceeds as follows:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Pyrrolidinopropyl)Piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides

Major Products:

Scientific Research Applications

1-(3-Pyrrolidinopropyl)Piperazine has several scientific research applications:

Comparison with Similar Compounds

1-(3-Pyrrolidinopropyl)Piperazine can be compared with other similar compounds, such as:

  • 1-(2-Pyrrolidinoethyl)Piperazine
  • 1-(3-Phenylpropyl)Piperazine
  • 1-(3-Pyridinylmethyl)Piperazine

Uniqueness: this compound is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(3-pyrrolidin-1-ylpropyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3/c1-2-7-13(6-1)8-3-9-14-10-4-12-5-11-14/h12H,1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAXVYOQQRAMPQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371946
Record name 1-(3-Pyrrolidinopropyl)Piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

224309-80-2
Record name 1-(3-Pyrrolidinopropyl)Piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 224309-80-2
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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